molecular formula C11H9ClN2O2 B2722538 Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate CAS No. 250674-51-2

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate

Cat. No.: B2722538
CAS No.: 250674-51-2
M. Wt: 236.66
InChI Key: XXWINXGVBMPCCQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate: is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.66 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . One common method includes prolonged refluxing in concentrated hydrobromic acid, which facilitates the formation of the second pyridine ring and subsequent decarboxylation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cyclization Reactions: Conditions often involve heating and the presence of catalysts or acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific derivatives and their applications .

Properties

IUPAC Name

ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)9-5-8(12)7-3-4-13-6-10(7)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWINXGVBMPCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CN=C2)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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